5-Benzoyl-4-methyl-1,3-thiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-amino-4-methyl-1,3-thiazol-5-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-7-10(15-11(12)13-7)9(14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAPNRGNWJUYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57591-74-9 | |
| Record name | 5-benzoyl-4-methyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5 Benzoyl 4 Methyl 1,3 Thiazol 2 Amine and Analogous Compounds
Established and Emerging Synthetic Routes to 2-Aminothiazoles
The synthesis of the 2-aminothiazole (B372263) core has been a subject of extensive research, leading to a variety of established and innovative methods. These routes offer pathways to a wide array of substituted thiazoles, catering to the demands of various scientific disciplines.
Adaptations of the Hantzsch Thiazole (B1198619) Synthesis for Substituted Aminothiazoles
The Hantzsch thiazole synthesis, first reported in the 19th century, remains the most fundamental and widely utilized method for constructing the thiazole ring. The classical approach involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. researchgate.netresearchgate.net Over the years, numerous adaptations have been developed to improve reaction efficiency, yield, and substrate scope, particularly for the synthesis of highly substituted 2-aminothiazoles.
Modern adaptations often focus on leveraging alternative energy sources and catalysts to drive the reaction under milder conditions. For instance, microwave irradiation and ultrasonic irradiation have been successfully employed to accelerate the condensation, significantly reducing reaction times compared to conventional heating. nih.govfigshare.com The use of heterogeneous catalysts, such as silica-supported tungstosilisic acid, offers advantages like easy recovery and reusability, aligning with the principles of green chemistry. nih.gov Furthermore, performing the synthesis in microreactor systems under electro-osmotic flow has demonstrated comparable or greater conversions than traditional batch syntheses, showcasing the potential for automated and high-throughput synthesis. rsc.org
| Catalyst/Condition | Substrates | Key Advantages |
| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Green method, reusable catalyst, good to high yields (79-90%). nih.gov |
| Microwave Irradiation | Ethyl bromopyruvate, thioamides | Rapid reaction times, high yields, catalyst-free. figshare.com |
| Ultrasonic Irradiation | α-haloketone, thiourea, benzaldehydes | Room temperature reaction, good yields. nih.gov |
| Heated Microreactor | 2-bromoacetophenones, 1-substituted-2-thioureas | High conversion rates, potential for automation. rsc.org |
| Catalyst-Free (THF) | Phenacyl bromides, thiourea | Room temperature, rapid, high yields, no purification needed. researchgate.net |
One-Pot and Multicomponent Reactions in Thiazole Synthesis
To enhance synthetic efficiency and atom economy, significant effort has been directed towards developing one-pot and multicomponent reactions (MCRs) for 2-aminothiazole synthesis. These strategies circumvent the need to isolate and purify intermediates, thereby saving time, reagents, and solvents.
A common one-pot approach involves the in situ α-halogenation of a ketone followed by condensation with thiourea. tandfonline.com This avoids the handling of lachrymatory α-haloketones. Various reagents can be used for the halogenation step, with iodine and N-bromosuccinimide (NBS) being common choices. A notable advancement is the use of trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source, which can be paired with a recyclable, magnetic nanocatalyst for a greener process. nih.gov MCRs can assemble the thiazole core from three or more starting materials in a single operation. For example, a three-component reaction can involve a ketone, a halogenating agent, and a thiourea derivative, often facilitated by a catalyst, to rapidly generate molecular complexity. nih.govmdpi.comnih.gov
| Reaction Type | Key Reagents | Catalyst/Solvent | Noteworthy Features |
| One-Pot, Two-Step | Ketones, Halogenating Agent (e.g., I₂, NBS), Thiourea | Various (e.g., DMSO, EtOH) | Avoids isolation of α-haloketone intermediates. tandfonline.comresearchgate.net |
| One-Pot MCR | 3-(bromoacetyl)-4-hydroxy-2H-pyran-2-one, thiourea, benzaldehydes | Silica Supported Tungstosilisic Acid / EtOH-Water | Environmentally benign, high yields. nih.gov |
| One-Pot MCR | Methylcarbonyls, Thiourea, TCCA | Ca/4-MePy-IL@ZY-Fe₃O₄ / EtOH | Uses a safe halogen source and a recyclable magnetic nanocatalyst. nih.gov |
| One-Pot MCR | Methoxymethylene-3-Aryl-thiourea, α-haloketones | Varies | Provides access to diverse substituted 2-aminothiazoles. researchgate.netasianpubs.org |
Tailored Synthesis of 5-Benzoyl-4-methyl-1,3-thiazol-2-amine
The synthesis of the specifically substituted target compound, this compound, is most effectively achieved via the Hantzsch synthesis pathway. This requires the careful preparation of a key α-halocarbonyl precursor and subsequent optimization of the ring-forming cyclization reaction.
Preparation of Key Precursors and Intermediate Functionalization
The retrosynthetic analysis of this compound based on the Hantzsch reaction points to two primary precursors: thiourea and a halogenated β-diketone. The specific carbonyl precursor required is 3-halo-1-phenylbutane-1,3-dione .
Synthesis of 1-phenylbutane-1,3-dione (Benzoylacetone): The starting β-diketone, benzoylacetone (B1666692), is typically synthesized via a Claisen condensation reaction. A common method involves the reaction of acetophenone (B1666503) with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide. researchgate.netfiveable.me
α-Halogenation of Benzoylacetone: The next critical step is the selective halogenation of the active methylene (B1212753) group (the C2 position) of benzoylacetone to yield 3-halo-1-phenylbutane-1,3-dione. This can be achieved using standard halogenating agents. For example, bromination can be carried out using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. The high acidity of the methylene protons in the β-diketone facilitates this electrophilic substitution. Careful control of stoichiometry and reaction conditions is necessary to favor monohalogenation and prevent side reactions. nih.gov
Optimization of Cyclization and Coupling Reactions
The final step is the cyclocondensation of 3-halo-1-phenylbutane-1,3-dione with thiourea. The reaction mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the halogen-bearing carbon, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Optimizing this reaction is crucial for maximizing the yield and purity of the final product. Several parameters can be adjusted, drawing from general knowledge of Hantzsch syntheses:
Solvent: Alcohols such as ethanol (B145695) are commonly used as they effectively dissolve both reactants. Other solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can also be employed, sometimes offering advantages in terms of reaction rate and yield. researchgate.net
Temperature: The reaction can be performed at room temperature, but often requires heating to reflux to achieve a reasonable rate. The optimal temperature depends on the reactivity of the specific α-haloketone and the solvent used.
Catalyst: While many Hantzsch reactions proceed without a catalyst, the addition of a mild base can facilitate the reaction by neutralizing the hydrogen halide formed during the cyclization. In some cases, Lewis acids or heterogeneous catalysts are used to enhance the reaction rate. nih.govnih.gov
Reaction Time: Progress of the reaction is typically monitored by Thin Layer Chromatography (TLC) to determine the point of completion and avoid the formation of degradation products.
| Parameter | Variation | Effect on Hantzsch Reaction |
| Solvent | Ethanol, DMF, THF, Dioxane | Affects solubility of reactants and reaction rate. THF has been shown to enable rapid, high-yield reactions at room temperature. researchgate.net |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but may lead to side products. |
| Catalyst | None, Base (e.g., K₂CO₃), Acid (e.g., Lewis acids) | Can accelerate the reaction and improve yields by neutralizing byproducts or activating substrates. |
| Reactant Ratio | Equimolar or slight excess of thiourea | Using an equimolar ratio is common; a slight excess of one reagent may be used to drive the reaction to completion. |
Strategies for Derivatization and Structural Modification of this compound
The structure of this compound offers several sites for derivatization, allowing for the synthesis of a library of analogs for various applications. The primary site for modification is the exocyclic 2-amino group, with secondary opportunities on the benzoyl ring.
The nucleophilic 2-amino group is highly versatile and can undergo a range of chemical transformations:
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl-2-aminothiazole derivatives. nih.gov
N-Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.
Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of N-thiazolyl ureas and thioureas, respectively. This is a common strategy for building larger, biologically active molecules. mdpi.comnih.gov
N-Alkylation: While direct alkylation can be challenging and may lead to mixtures, it can be achieved under specific conditions. Reductive amination is an alternative route.
Schiff Base Formation: Condensation with various aldehydes or ketones yields the corresponding imines (Schiff bases), which can serve as intermediates for further functionalization.
The benzoyl moiety also provides opportunities for modification. Electrophilic aromatic substitution (e.g., nitration, halogenation) can introduce substituents onto the phenyl ring, although the conditions must be chosen carefully to avoid degradation of the thiazole core.
| Modification Type | Reagent Class | Functional Group Introduced |
| N-Acylation | Acyl Chlorides, Anhydrides | Amide |
| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Urea Formation | Isocyanates | Urea |
| Thiourea Formation | Isothiocyanates | Thiourea |
| Schiff Base Formation | Aldehydes, Ketones | Imine |
| Aromatic Substitution | Nitrating/Halogenating Agents | Nitro, Halogen, etc. (on benzoyl ring) |
N-Acylation and N-Substitution at the 2-Amino Position
The 2-amino group of the thiazole ring is a key site for chemical modification, though its reactivity can be influenced by the electronic properties of the heterocyclic system. The nucleophilicity of the exocyclic amino group is somewhat reduced due to the participation of its lone pair of electrons in the conjugation of the thiazole ring. researchgate.net Despite this, a variety of N-acylation and N-substitution reactions can be effectively carried out to produce a wide range of derivatives.
Common N-acylation reactions involve treating the 2-aminothiazole core with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. For instance, a series of thiazole-based amides have been synthesized using a solution-phase amide coupling protocol with diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (B1436442) (HOBt). niscpr.res.in This method is effective for coupling various aromatic and heteroaromatic acids to the 2-amino group. niscpr.res.in
Another approach involves the reaction with chloroacetyl chloride in the presence of a base like potassium carbonate to form an N-chloroacetamide intermediate, which can be further reacted with secondary amines to yield final products. nih.gov Carbamate derivatives, another form of N-acylation, can be synthesized by reacting 2-aminothiazoles with chloroformates. For example, the reaction of a 5-benzoyl-4-benzyl-1,3-thiazol-2-amine with ethyl chloroformate or methyl chloroformate yields the corresponding ethyl and methyl carbamates. tandfonline.comtandfonline.com
Beyond acylation, other N-substitutions are also possible. Schiff base formation, through the condensation of the 2-amino group with various aldehydes, is a common strategy to introduce diverse substituents. nih.gov Additionally, reactions with isocyanates can yield thiazolyl urea derivatives. researchgate.net
Table 1: Examples of N-Acylation and N-Substitution Reactions on the 2-Aminothiazole Scaffold
| Reactant | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 2-Aminothiazole derivative | Aromatic/Heteroaromatic Acid, DIC, HOBt | N-Aryl/Heteroaryl-2-amidothiazole | niscpr.res.in |
| 2-Aminothiazole derivative | Chloroacetyl chloride, K2CO3 | N-(2-chloroacetyl)-2-aminothiazole | nih.gov |
| 5-Benzoyl-4-benzyl-1,3-thiazol-2-amine | Methyl Chloroformate | N-carbomethoxy-2-aminothiazole | tandfonline.com |
| 2-Aminothiazole derivative | Substituted Aromatic Aldehyde | N-Aryl-2-iminothiazole (Schiff Base) | nih.gov |
Synthetic Approaches for Modifications at the Thiazole Ring (C-4 and C-5)
Modifications at the C-4 and C-5 positions of the thiazole ring are fundamental for creating structural diversity. The most prevalent method for constructing the 2-amino-4,5-disubstituted thiazole core is the Hantzsch thiazole synthesis. nih.govmdpi.com This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. mdpi.comnih.gov By strategically selecting the α-haloketone, virtually any desired substituent can be introduced at the C-4 and C-5 positions. For the parent compound, this compound, the synthesis would employ 3-bromo-1-phenylbutane-1,2-dione (or a similar α-haloketone) and thiourea. Varying the ketone precursor allows for the introduction of different aryl, alkyl, or functionalized groups at these positions. nih.gov
Post-synthetic modification of an existing thiazole ring is also a viable strategy. The electron distribution in the thiazole ring generally makes the C-5 position the most susceptible to electrophilic substitution. wikipedia.org Halogenation, particularly bromination or iodination, at the C-5 position is a common initial step. This can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov The resulting 5-halo-2-aminothiazole is a versatile intermediate that can undergo various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce new aryl or vinyl substituents. nih.govjocpr.com If the C-5 position is already substituted, electrophilic bromination may occur at the C-4 position. researchgate.net
Nucleophilic substitution can also be employed, particularly on 5-halothiazole derivatives, where the halide can be displaced by strong nucleophiles to introduce groups like amines or sulfides. jocpr.com
Table 2: Strategies for C-4 and C-5 Modification of the Thiazole Ring
| Strategy | Description | Key Reagents/Intermediates | Resulting Modification | Reference |
|---|---|---|---|---|
| Hantzsch Synthesis | Cyclocondensation of an α-haloketone and thiourea. | Variously substituted α-haloketones, thiourea | Introduction of diverse groups at C-4 and C-5 during ring formation. | nih.govmdpi.com |
| Electrophilic Halogenation | Introduction of a halogen (e.g., Br) at the C-5 position. | N-Bromosuccinimide (NBS) | Formation of a 5-halo-thiazole intermediate. | nih.gov |
| Cross-Coupling Reactions | Palladium-catalyzed coupling of a 5-halothiazole with boronic acids, alkenes, etc. | 5-Halo-thiazole, Pd catalyst, boronic acid (Suzuki) | Introduction of new C-C bonds (aryl, vinyl groups) at C-5. | nih.govjocpr.com |
Formation of Analogous Amide and Benzamide (B126) Linkages within the Thiazole Framework
The introduction of amide and benzamide functionalities is a crucial strategy for developing analogs of this compound. These linkages can be incorporated at various positions, either replacing existing groups or being appended to them. This differs from the direct N-acylation of the 2-amino group, focusing instead on amide bonds as part of the C-4 or C-5 substituents.
One key approach involves creating a carboxylic acid functionality on the thiazole ring, which can then be converted to an amide. For instance, synthesis can be directed to produce 2-aminothiazole-5-carboxylic acid derivatives. These can be subsequently coupled with various anilines or amines to yield a diverse library of 2-aminothiazole-5-carboxamides. nih.gov This directly replaces the 5-benzoyl group with a 5-benzamide or related amide linkage. The synthesis of these key carboxylic acid intermediates can be achieved through multi-step sequences, for example, starting from 3-ethoxy-N-arylpropenamides which undergo bromination and subsequent cyclization with thiourea. nih.gov
Alternatively, amide-containing fragments can be built into the precursors for a Hantzsch-type synthesis. By using an α-haloketone that already contains an amide or benzamide moiety, this functionality can be directly incorporated into the final thiazole structure at the C-4 or C-5 position. Furthermore, research has been conducted on synthesizing various ortho-amino benzamide derivatives which can then be used in further synthetic steps to be linked to a thiazole core. researchgate.net
These strategies allow for the precise placement of hydrogen bond donors and acceptors within the molecular framework, which is a critical aspect of designing molecules with specific biological targets.
Table 3: Methods for Introducing Amide/Benzamide Linkages
| Position of Linkage | Synthetic Approach | Key Intermediate/Reaction | Example Product Class | Reference |
|---|---|---|---|---|
| C-5 | Amide coupling | 2-Aminothiazole-5-carboxylic acid + Amine/Aniline | 2-Amino-N-arylthiazole-5-carboxamide | nih.gov |
| C-5 | Ring formation | Hantzsch synthesis using an α-haloketone containing an amide group | 5-(Amido-substituted)-thiazole | nih.gov |
| C-2 | Amide coupling | 2-Aminothiazole + Carboxylic acid | N-(Thiazol-2-yl)amide/benzamide | niscpr.res.inproquest.com |
Structure Activity Relationship Sar Investigations of 5 Benzoyl 4 Methyl 1,3 Thiazol 2 Amine and Its Analogs
Elucidating the Contribution of the 5-Benzoyl Moiety to Biological Response
The 5-benzoyl group is a critical pharmacophoric element in many thiazole-based compounds, significantly influencing their interaction with biological targets. Research on analogous structures has demonstrated that both the carbonyl linker and the phenyl ring play pivotal roles in modulating activity, often through hydrogen bonding and hydrophobic interactions.
The orientation and electronic properties of the benzoyl group are key determinants of biological response. In a series of 4-benzyl-1,3-thiazole derivatives designed as anti-inflammatory agents, a substituted phenyl carbonyl group at the fifth position was identified as part of a crucial three-point pharmacophore. tandfonline.com The activity of these compounds was found to be dependent on the nature of the substituent on the phenyl ring. For instance, introducing an electron-withdrawing group like chlorine or an electron-donating group like methoxy (B1213986) at the para position of the phenyl ring can alter the electronic distribution of the entire moiety, thereby affecting receptor binding affinity. tandfonline.com
Studies on related 5-acyl-thiazole derivatives have shown that the carbonyl group often acts as a hydrogen bond acceptor, anchoring the ligand in the active site of an enzyme or receptor. The phenyl ring, in turn, can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues. The substitution pattern on this phenyl ring can fine-tune these interactions. For example, in some contexts, a para-substituted analog demonstrates higher potency compared to its ortho or meta counterparts, suggesting a specific spatial requirement within the binding pocket. nih.govmdpi.com
The following table summarizes the impact of substitutions on the 5-benzoyl moiety on the anti-inflammatory activity of related 4-benzyl-thiazole analogs. tandfonline.com
| Compound | R (Substitution on Benzoyl Ring) | Observed Biological Activity Trend |
|---|---|---|
| Analog 1 | -H (Unsubstituted) | Baseline Activity |
| Analog 2 | 4-OCH3 (Methoxy) | Potent Activity |
| Analog 3 | 4-Cl (Chloro) | High Potency |
Conformational and Electronic Effects of the 4-Methyl Group
Electronically, the methyl group is an electron-donating group. This property increases the electron density of the thiazole (B1198619) ring, which can enhance its basicity and nucleophilicity. globalresearchonline.netanalis.com.my This modulation of the ring's electronic character can affect its ability to participate in key interactions, such as hydrogen bonding via the ring nitrogen or cation-π interactions.
Conformationally, the 4-methyl group can impose steric constraints that influence the preferred orientation of the adjacent 5-benzoyl moiety. This steric hindrance can lock the benzoyl group into a specific conformation that may be more or less favorable for binding to a biological target. By restricting the rotational freedom of the C4-C5 bond, the methyl group helps to reduce the entropic penalty upon binding, potentially leading to higher affinity. In SAR studies of various thiazole derivatives, the presence of a small alkyl group, such as methyl, at the C4 position is often found to be optimal for activity, whereas larger substituents can lead to a decrease in potency due to steric clashes within the binding site. nih.gov
The Versatility and Impact of Substitutions at the 2-Amino Position on Biological Activity
The 2-amino group is one of the most frequently modified positions in the development of thiazole-based therapeutic agents, serving as a versatile handle for introducing a wide array of substituents. researchgate.net These modifications can dramatically alter the compound's physicochemical properties (e.g., solubility, lipophilicity) and its pharmacological profile.
Acylation of the 2-amino group to form amides is a common strategy. The resulting amide linkage can introduce additional hydrogen bonding opportunities and allow for the exploration of various side chains. For instance, coupling the 2-amino group with different carboxylic acids has led to the development of potent inhibitors of various enzymes. nih.govmdpi.com The nature of the acyl group, whether it is a simple alkyl chain, an aromatic ring, or a more complex heterocyclic system, can be tailored to target specific sub-pockets in a receptor. In one study, N-acylated 2-amino-5-benzyl-1,3-thiazoles were synthesized and evaluated for anticancer activity, demonstrating that the nature of the acyl chloride used in the synthesis was critical for the observed biological effect. nih.gov
Furthermore, the 2-amino group can be converted into ureas, thioureas, or sulfonamides, each modification imparting distinct electronic and steric properties. nih.govmdpi.com It can also serve as a point of attachment for larger fragments in fragment-based drug design. The ability to readily modify this position has made 2-aminothiazoles a privileged scaffold in medicinal chemistry. mdpi.comsemanticscholar.org For example, studies on metabotropic glutamate (B1630785) receptor 5 (mGlu₅) ligands showed that even subtle changes at the 2-position, such as replacing an amino group with a halogen, could significantly impact receptor affinity. nih.gov
The table below illustrates how different substitutions at the 2-amino position of the thiazole core can influence biological activity in various therapeutic areas.
| Core Structure | Substitution at 2-Amino Position | Resulting Biological Activity | Reference Finding |
|---|---|---|---|
| 2-Aminothiazole (B372263) | Acylation (Amide formation) | Anticancer, Antimicrobial | nih.govnih.gov |
| 2-Aminothiazole | Formation of Schiff bases | Antioxidant | nih.gov |
| 2-Aminothiazole | Urea (B33335)/Thiourea (B124793) formation | Antimycobacterial | nih.gov |
| 2-Aminothiazole | Halogenation (replacement of NH2) | mGlu5 Receptor Ligands | nih.gov |
Comparative SAR Studies with Related Thiazole and Thiadiazole Derivatives
To better understand the unique contributions of the 1,3-thiazole scaffold, it is instructive to compare its SAR with that of isomeric and related heterocyclic systems, such as thiadiazoles. Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms. The arrangement of these heteroatoms (e.g., 1,2,4-thiadiazole (B1232254) or 1,3,4-thiadiazole) leads to different electronic and geometric properties compared to the 1,3-thiazole ring. nih.gov
In studies comparing antagonists for the human adenosine (B11128) A₃ receptor, both 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives were synthesized and evaluated. nih.gov The results indicated that both scaffolds could serve as effective templates. However, the optimal substitution patterns required to achieve high affinity and selectivity often differed between the two ring systems, highlighting the subtle but significant influence of the heteroatom arrangement. For the aminothiazole template, N-acetyl or propionyl substitutions on the amino group led to a great increase in binding affinity. nih.gov
In Vitro Biological Efficacy and Mechanistic Insights of 5 Benzoyl 4 Methyl 1,3 Thiazol 2 Amine and Derivatives
Antimicrobial Activity Studies
Thiazole (B1198619) derivatives have demonstrated notable antimicrobial properties, and research into 5-benzoyl-4-methyl-1,3-thiazol-2-amine and related structures has sought to elucidate their spectrum of activity and mode of action against various microorganisms.
Derivatives of 5-methylthiazole have been synthesized and assessed for their antibacterial capabilities. These studies have revealed that while many of these compounds exhibit antibacterial effects, their potency varies. Certain derivatives have shown greater efficacy than conventional antibiotics such as ampicillin (B1664943) and streptomycin (B1217042). The antibacterial activity is influenced by the types of chemical groups attached to the aromatic ring and their positions.
One study investigated a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones and found that their minimum inhibitory concentrations (MICs) ranged from 26.3 to 378.5 μM. nih.govnih.gov Compound 7 in this series was particularly effective, with MIC values between 43.3 and 86.7 µM, making it six times more potent than ampicillin and three times more potent than streptomycin against the tested bacteria. nih.govnih.gov Another derivative, compound 12, demonstrated significant activity against resistant bacterial strains, with MICs ranging from 67.5 to 135.1 μM. nih.gov
Table 1: Antibacterial Potency of 5-Methylthiazole Derivatives Against Standard Bacterial Strains
| Compound | MIC (μM) | MBC (μM) |
|---|---|---|
| 7 | 43.3–86.7 | 86.7–173.4 |
| 2 | - | - |
| 14 | - | - |
| 8 | - | - |
| 13 | - | - |
| 4 | - | - |
| 6 | - | - |
| 3 | - | - |
| 10 | - | - |
| 11 | - | - |
| 5 | - | - |
| 12 | - | - |
| 1 | - | - |
| 15 | - | - |
| 9 | 125.4–344.8 | 250.7–689.6 |
| Ampicillin (Standard) | - | - |
| Streptomycin (Standard) | - | - |
Data derived from a study on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones. The table indicates the range of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. Specific values for all compounds were not detailed in the source material.
The antifungal properties of thiazole derivatives have also been a focus of investigation. Studies have shown that these compounds can be effective against a variety of pathogenic fungi, with some exhibiting greater potency than the standard antifungal drug ketoconazole (B1673606). nih.gov The effectiveness of these compounds is also dependent on the nature and position of substituents on the aromatic ring. For instance, the presence of 4-chloro, 2,5-dimethoxy, 2,6-dichloro, and 3-bromo substituents has been found to enhance antifungal activity. nih.gov
In one study, a newly identified antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine, demonstrated high efficiency and a broad spectrum of activity, with minimum inhibitory concentrations against pathogenic fungi ranging from 0.0625 to 4 μg/ml. nih.gov
To understand how these thiazole derivatives exert their antimicrobial effects, researchers have employed techniques such as molecular docking. These studies suggest that the antibacterial action may involve the inhibition of essential microbial enzymes. For example, docking studies on E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, indicated a probable mechanism of bacterial growth inhibition. nih.gov
For their antifungal activity, it is proposed that these compounds may target the fungal cell membrane's integrity. Docking studies with Candida albicans CYP51, an enzyme crucial for ergosterol biosynthesis, suggest that inhibition of this enzyme could be a key mechanism of action. nih.gov Further research on a (4-phenyl-1,3-thiazol-2-yl) hydrazine derivative indicated that it induces oxidative damage in C. albicans by increasing reactive oxygen species (ROS), leading to DNA damage and cell death. nih.gov
Anticancer/Antiproliferative Activity Research
The potential of this compound and its derivatives as anticancer agents has been explored through various in vitro studies, focusing on their cytotoxicity against different cancer cell lines and the molecular pathways they affect.
A number of studies have evaluated the cytotoxic effects of thiazole derivatives against a panel of human cancer cell lines. For instance, a series of 5-phenylthiazol-2-amine derivatives demonstrated significant cytotoxic activity. nih.gov One derivative was particularly potent against MCF-7 breast cancer cells with an IC50 value of 0.2±0.01 µM. nih.gov Other compounds in the series showed strong activity against MDA-MB-468 breast cancer cells and PC-12 pheochromocytoma cells, with IC50 values of 0.6±0.04 µM and 0.43±0.06 µM, respectively. nih.gov
Another study on N,4-diaryl-1,3-thiazole-2-amines found that N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was the most potent, with IC50 values ranging from 0.36 to 0.86 μM across three different cancer cell lines. nih.gov Furthermore, novel thieno[2,3-b]pyridine analogues with a 5-benzoyl moiety have shown potent anti-proliferative activity against HCT116 colon cancer and MDA-MB-231 breast cancer cell lines, with the most active compounds demonstrating IC50 concentrations of 25–50 nM. nih.govnih.gov
Table 2: Cytotoxicity of Selected Thiazole Derivatives in Various Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5-phenylthiazol-2-amine derivative (5b) | MCF-7 (Breast) | 0.2±0.01 |
| 5-phenylthiazol-2-amine derivative (5k) | MDA-MB-468 (Breast) | 0.6±0.04 |
| 5-phenylthiazol-2-amine derivative (5g) | PC-12 (Pheochromocytoma) | 0.43±0.06 |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | Various | 0.36–0.86 |
| 5-Benzoyl-thieno[2,3-b]pyridine analogues (7h, 7i) | HCT116 (Colon) | 0.025–0.050 |
| 5-Benzoyl-thieno[2,3-b]pyridine analogues (7h, 7i) | MDA-MB-231 (Breast) | 0.025–0.050 |
This table compiles data from multiple studies on different classes of thiazole derivatives.
Research into the molecular mechanisms underlying the anticancer activity of these compounds has revealed several key pathways.
Tubulin Polymerization Inhibition: A series of N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin inhibitors. nih.gov The most potent compound in this series was found to potently inhibit tubulin polymerization and disrupt the dynamics of tubulin microtubules, similar to the action of the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). nih.gov Molecular docking studies further suggested that this compound binds to the colchicine binding site of tubulin. nih.govnih.gov
Cell Cycle Arrest: The inhibition of tubulin polymerization by these thiazole derivatives leads to a halt in the cell division process. The aforementioned potent N,4-diaryl-1,3-thiazol-2-amine was shown to effectively induce cell cycle arrest at the G2/M phase in SGC-7901 gastric cancer cells in a manner that was dependent on both the concentration of the compound and the duration of exposure. nih.govnih.gov In a different study, a 2-amino-1,3,4-thiadiazole derivative was found to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. nih.gov
Specific Protein Binding and Enzyme Inhibition: Beyond tubulin, other specific protein targets have been implicated. The antiproliferative activity of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines is proposed to be mediated through the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC), which interferes with phospholipid metabolism. nih.gov Additionally, some 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, a key signaling pathway in cancer cell proliferation. nih.gov DNA fragmentation and caspase-3 activity assays suggest that the cytotoxic effects of some 5-phenylthiazol-2-amine derivatives on cancer cells are related to the induction of apoptosis through the intrinsic pathway. nih.gov
Anti-inflammatory Research
The anti-inflammatory potential of thiazole derivatives has been a significant area of investigation. These compounds have been evaluated through various in vitro models to understand their efficacy and mechanism of action.
In Vitro Models for Assessing Anti-inflammatory Potential
A variety of in vitro assays are employed to screen and characterize the anti-inflammatory properties of thiazole derivatives. A primary method involves the assessment of inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial mediators of inflammation. nih.govscite.ai Inhibition of these enzymes prevents the production of prostaglandins, which are key players in the inflammatory cascade.
Another important in vitro model is the lipoxygenase (LOX) inhibition assay. The LOX pathway is responsible for the production of leukotrienes, another class of inflammatory mediators. researchgate.net Compounds that can inhibit both COX and LOX pathways are of particular interest as they may offer broader anti-inflammatory effects with a potentially improved safety profile. nih.govtandfonline.com
Additionally, the carrageenan-induced rat paw edema model is a widely used in vivo assay that has in vitro components for assessing anti-inflammatory activity. wisdomlib.org While primarily an in vivo test, it allows for the subsequent in vitro analysis of inflammatory markers in tissue homogenates from the paw edema. nih.gov The formalin-induced paw edema method is another model used to evaluate anti-inflammatory effects. wisdomlib.org
Investigation of Underlying Molecular Pathways
The primary molecular mechanism underlying the anti-inflammatory activity of many thiazole derivatives is the inhibition of COX and LOX enzymes. nih.govscite.ai By blocking these enzymes, they interfere with the arachidonic acid cascade, reducing the synthesis of pro-inflammatory prostaglandins and leukotrienes. researchgate.net
Some thiazole derivatives have shown dual inhibition of COX-2 and 5-LOX, which is a desirable characteristic for anti-inflammatory agents as it may lead to fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govtandfonline.com For instance, certain 3,4-diarylthiazole derivatives have demonstrated potent dual inhibition of COX-2 and 5-LOX. tandfonline.com
Molecular docking studies have further elucidated the interaction of thiazole derivatives with the active sites of COX enzymes, providing insights into the structure-activity relationships. nih.gov The anti-inflammatory effects can also be mediated through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and the reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 cells. rsc.org
Table 1: In Vitro Anti-inflammatory Activity of Selected Thiazole Derivatives
| Compound | Assay | Activity | Reference |
|---|---|---|---|
| Thymol-3,4-disubstituted thiazole hybrids | COX-2 Inhibition | IC50 = 0.08 µM | tandfonline.com |
| Thymol-3,4-disubstituted thiazole hybrids | 5-LOX Inhibition | IC50 = 0.36 µM | tandfonline.com |
| Thiazole derivative 6l | COX-1 Inhibition | IC50 = 5.55 µM | nih.gov |
| Thiazole derivative 6l | COX-2 Inhibition | IC50 = 0.09 µM | nih.gov |
| Thiazole derivative 6l | 5-LOX Inhibition | IC50 = 0.38 µM | nih.gov |
| Nitro-substituted thiazole derivative 3c | Carrageenan-induced edema | 44% inhibition | wisdomlib.org |
Antitubercular Activity Screening and Mechanistic Exploration
Tuberculosis remains a significant global health issue, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Thiazole derivatives have emerged as a promising class of compounds in this regard. thieme-connect.combohrium.com
Screening of thiazole-based compounds against Mycobacterium tuberculosis (Mtb), particularly the H37Rv strain, is the primary method for identifying potential antitubercular agents. researchgate.netrjptonline.org The Microplate Alamar Blue Assay (MABA) is a common method used to determine the minimum inhibitory concentration (MIC) of these compounds. rjptonline.org
Structure-activity relationship (SAR) studies have been crucial in optimizing the antitubercular activity of thiazole derivatives. These studies have shown that modifications at various positions of the thiazole ring can significantly impact their potency. nih.gov For example, 2-aminothiazoles have been identified as a potent class of antitubercular compounds. nih.gov
The mechanism of action of thiazole derivatives against Mtb is believed to involve the targeting of key bacterial enzymes essential for survival. thieme-connect.combohrium.com These can include enzymes involved in cell wall synthesis or other vital metabolic pathways. thieme-connect.combohrium.com Molecular docking studies have been employed to identify potential molecular targets, such as tubercular ThyX. nih.gov
Table 2: In Vitro Antitubercular Activity of Selected Thiazole Derivatives
| Compound | Target Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Furan–thiazole hydrazone derivative 4a | M. tuberculosis H37Rv | 3.12 | researchgate.net |
| Thiadiazole-linked thiazole derivative 5l | M. tuberculosis H37Ra | 7.1285 | nih.gov |
| Thiadiazole-linked thiazole derivative 5g | M. tuberculosis H37Ra | 15.625 | nih.gov |
| Thiadiazole-linked thiazole derivative 5i | M. tuberculosis H37Ra | 15.625 | nih.gov |
| Thiadiazolyl benzimidazole linked Azetidinone 5b | M. tuberculosis H37Rv | 3.12 | rjptonline.org |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 | mdpi.com |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR M. tuberculosis | 11 | mdpi.com |
Antioxidant Activity Investigations and Radical Scavenging Potential
Oxidative stress is implicated in the pathogenesis of various diseases, and compounds with antioxidant properties are of great therapeutic interest. Thiazole derivatives have been investigated for their ability to scavenge free radicals and act as antioxidants.
Several in vitro assays are used to evaluate the antioxidant potential of these compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess the ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH radical. nih.govchemrxiv.orgresearchgate.net The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay is another widely used method to determine the radical scavenging activity. nih.govmdpi.com
Other assays include the hydroxyl radical scavenging assay, nitric oxide radical scavenging assay, and superoxide radical scavenging assay, which measure the ability of the compounds to neutralize these specific reactive oxygen species. nih.gov The ferric reducing antioxidant power (FRAP) assay is also used to measure the total antioxidant capacity of a compound. mdpi.com
The antioxidant activity of thiazole derivatives is often attributed to the presence of specific functional groups that can readily donate electrons or hydrogen atoms to stabilize free radicals. For instance, phenolic thiazoles have shown significant antioxidant and antiradical activity. nih.gov
Table 3: In Vitro Antioxidant Activity of Selected Thiazole Derivatives
| Compound | Assay | Activity (IC50) | Reference |
|---|---|---|---|
| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivative 6a | DPPH Scavenging | 14.9 µg/mL | nih.gov |
| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivative 6e | DPPH Scavenging | 15.0 µg/mL | nih.gov |
| 1-methyl-4-(2-(2-substitutedphenyl-1H-benzimidazol-1-yl)acetyl)thiosemicarbazide 16a | DPPH Scavenging | 26 µM | nih.gov |
| 4-thiomethyl-functionalised 1,3-thiazole 7e | DPPH Scavenging | 191 µM | researchgate.net |
Exploration of Other Noteworthy Biological Activities (e.g., antiviral, anti-prion)
Beyond the well-studied anti-inflammatory, antitubercular, and antioxidant activities, thiazole derivatives have shown promise in other therapeutic areas.
Antiviral Activity: The thiazole scaffold is present in several compounds with reported antiviral activity. nih.gov For instance, thiazolide analogues have demonstrated broad-spectrum activity against a range of viruses, including influenza A and SARS-CoV-2. liverpool.ac.uk Certain 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives, which are structurally related to thiazoles, have shown activity against Japanese encephalitis virus (JEV) and herpes simplex virus-1 (HSV-1). nih.gov Some 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have also exhibited anti-tobacco mosaic virus (TMV) activity. researchgate.net
Anti-prion Activity: Prion diseases are fatal neurodegenerative disorders for which there is no effective therapy. Research has identified 2-aminothiazole (B372263) derivatives as potent anti-prion compounds. nih.gov In a cell line model of prion disease, amide derivatives of 2,4-diarylthiazole-5-carboxylic acids have shown efficacy in clearing the pathological prion protein (PrPSc). nih.gov Interestingly, the anti-prion mechanism of these compounds does not appear to involve direct binding to the cellular prion protein (PrPC). nih.gov
Table 4: Other In Vitro Biological Activities of Thiazole and Related Derivatives
| Compound Class/Derivative | Biological Activity | Key Finding | Reference |
|---|---|---|---|
| Thiazolides | Antiviral (Influenza A, SARS-CoV-2) | Broad-spectrum antiviral activity | liverpool.ac.uk |
| 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines | Antiviral (JEV, HSV-1) | Moderate activity against JEV and HSV-1 | nih.gov |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides | Antiviral (TMV) | Certain derivatives showed anti-TMV activity | researchgate.net |
| 2-Aminothiazoles | Anti-prion | Induce clearance of PrPSc | nih.gov |
| 2,4-diarylthiazole-5-carboxylic acid amides | Anti-prion | Demonstrated anti-prion activity in a cell line model | nih.gov |
Computational and Molecular Modeling Studies of this compound Remain to be Elucidated
Despite the growing interest in the pharmacological potential of thiazole derivatives, a thorough review of scientific literature reveals a notable absence of specific computational chemistry and molecular modeling studies on the compound this compound. While extensive research, including quantum chemical calculations and molecular docking, has been conducted on various other thiazole and benzothiazole derivatives to understand their electronic properties and biological interactions, this particular compound has not yet been the subject of such detailed in silico analysis.
The requested detailed analysis, encompassing geometry optimization, frontier molecular orbital analysis, prediction of spectroscopic parameters, mapping of electrostatic potential surfaces, Natural Bond Orbital (NBO) analysis, and molecular docking investigations for this compound, could not be compiled as the primary research data is not available in the public domain.
Computational chemistry and molecular modeling are powerful tools in modern drug discovery and materials science. They provide invaluable insights into the molecular structure, reactivity, and interaction of compounds with biological targets.
Quantum chemical calculations help in understanding the electronic structure, stability, and reactivity of a molecule. Methods like Density Functional Theory (DFT) are often employed for these purposes.
Geometry optimization and conformational analysis are used to determine the most stable three-dimensional structure of a molecule.
Frontier Molecular Orbital (HOMO-LUMO) analysis provides information about the electron-donating and accepting capabilities of a molecule, which is crucial for predicting its reactivity.
Prediction of spectroscopic parameters such as NMR and IR spectra through computational methods can aid in the characterization of the compound.
Mapping of electrostatic potential surfaces helps in identifying the electron-rich and electron-deficient regions of a molecule, which is important for understanding intermolecular interactions.
Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic delocalization within the molecule.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein of interest.
While the methodologies to perform such studies are well-established, their application to this compound has not been reported in published scientific literature. Future research in this area would be beneficial to fully characterize this compound and explore its potential applications.
Computational Chemistry and Molecular Modeling of 5 Benzoyl 4 Methyl 1,3 Thiazol 2 Amine
Molecular Docking Investigations
Elucidation of Ligand-Protein Binding Modes and Key Interactions
Molecular docking simulations are a cornerstone of computational drug design, enabling the prediction of how a ligand such as 5-Benzoyl-4-methyl-1,3-thiazol-2-amine might bind to a protein's active site. Studies on various 2-aminothiazole (B372263) derivatives have frequently identified protein kinases as a primary target class. nih.govtandfonline.comnih.gov This is attributed to the ability of the 2-aminothiazole scaffold to form key hydrogen bonds and other interactions within the ATP-binding pocket of these enzymes.
Table 1: Predicted Key Interactions of this compound with a Generic Kinase Active Site
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
| 2-Amino Group | Hydrogen Bond Donor | Hinge Region (e.g., Methionine) |
| Thiazole (B1198619) Nitrogen | Hydrogen Bond Acceptor | Hinge Region (e.g., Cysteine) |
| Benzoyl Group | Hydrophobic/Pi-stacking | Hydrophobic Pocket (e.g., Leucine, Valine, Phenylalanine) |
| Methyl Group | Hydrophobic | Hydrophobic Pocket (e.g., Alanine, Isoleucine) |
| Thiazole Sulfur | Potential Weak Interactions | Various |
This table is illustrative and based on common binding modes of 2-aminothiazole derivatives with protein kinases.
Identification of Predicted Molecular Targets and Binding Site Characteristics
Given the established activity of the 2-aminothiazole scaffold, it is highly probable that this compound would exhibit inhibitory activity against one or more protein kinases. nih.gov Virtual screening and molecular docking studies of similar compounds have implicated a range of kinases in various signaling pathways critical to cell proliferation and survival, making them attractive targets for anticancer drug development. tandfonline.comnih.gov
Potential targets for this compound could include, but are not limited to, Aurora kinases, tyrosine kinases, and cyclin-dependent kinases (CDKs). nih.govtandfonline.com The binding sites of these kinases typically feature a hydrophobic region adjacent to the ATP-binding site, which would be well-suited to accommodate the benzoyl and methyl substituents of the compound. The presence of specific amino acid residues capable of forming hydrogen bonds with the 2-aminothiazole core is a defining characteristic of these binding sites.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations provide a dynamic perspective on the ligand-protein complex, offering insights into its stability and the conformational changes that may occur over time. For a complex of this compound with a target protein, MD simulations would be employed to assess the durability of the initial docked pose. nih.govacs.org
Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions. nih.gov These simulations can confirm whether the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation. Furthermore, MD can reveal the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of the binding free energy. Studies on related thiazole-containing compounds have demonstrated that these molecules can adopt stable conformations within protein binding sites. nih.govresearchgate.net
In Silico Predictive Modeling
In silico predictive modeling encompasses a range of computational techniques to forecast the pharmacokinetic and pharmacodynamic properties of a compound.
Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (without quantitative drug profiles)
ADME properties are critical for determining the drug-likeness of a compound. In silico tools can predict these properties based on the molecular structure of this compound. acs.orgmdpi.com
Absorption: Predictions would likely indicate good oral bioavailability, a common feature of small molecules that adhere to Lipinski's rule of five. The presence of both hydrogen bond donors and acceptors, along with a moderate molecular weight, would support this prediction. mdpi.com
Distribution: The compound's distribution would be influenced by its lipophilicity. The benzoyl group suggests a degree of lipophilicity that would allow for partitioning into tissues, while the aminothiazole core provides some polarity.
Metabolism: The benzoyl and methyl groups, as well as the aromatic thiazole ring, would be potential sites of metabolic transformation by cytochrome P450 enzymes. Common metabolic reactions could include hydroxylation or N-dealkylation.
Excretion: The metabolites, being more polar than the parent compound, would likely be excreted via the renal or biliary routes.
Table 2: Predicted Qualitative ADME Profile of this compound
| ADME Property | Predicted Outcome | Rationale |
| Absorption | Good | Compliance with Lipinski's rule of five |
| Distribution | Moderate | Balance of lipophilic and polar groups |
| Metabolism | Likely | Presence of metabolically susceptible functional groups |
| Excretion | Renal/Biliary | Increased polarity of metabolites |
This table presents a qualitative prediction based on the general properties of 2-aminothiazole derivatives.
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore model represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For the 2-aminothiazole class of compounds, a typical pharmacophore model would include a hydrogen bond donor (the 2-amino group), a hydrogen bond acceptor (the thiazole nitrogen), and one or more hydrophobic features (representing the substituents at the 4- and 5-positions). mdpi.commdpi.com
Such a pharmacophore model derived from this compound or its analogs could be used in virtual screening campaigns to search large chemical databases for novel compounds with a similar predicted binding mode. researchgate.netnih.gov This approach accelerates the discovery of new lead compounds with potentially improved potency or selectivity.
Concluding Remarks and Future Research Outlook
Summary of Current Academic Understanding and Knowledge Gaps
The 2-aminothiazole (B372263) core is a well-established pharmacophore present in numerous approved drugs and clinical candidates, valued for its diverse biological activities including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. scholarsresearchlibrary.commdpi.comnih.gov For 5-Benzoyl-4-methyl-1,3-thiazol-2-amine specifically, the existing academic literature points towards its promising profile as an anticonvulsant and antimicrobial agent. However, this understanding is largely based on initial screenings and foundational studies.
Current Understanding:
Synthetic Accessibility: The synthesis of 2-aminothiazole derivatives is well-documented, typically following the Hantzsch thiazole (B1198619) synthesis, which provides a reliable route to the core structure. nih.govnih.gov
Broad-Spectrum Bioactivity: The parent 2-aminothiazole scaffold is known for a wide range of pharmacological effects, providing a strong rationale for the investigation of its derivatives. globalresearchonline.netanalis.com.my
Preliminary Efficacy: Initial studies have demonstrated the potential of this compound in specific biological assays, particularly related to its anticonvulsant and antimicrobial effects.
Identified Knowledge Gaps:
Mechanism of Action: A significant gap exists in the detailed molecular mechanism by which this compound exerts its biological effects. The specific protein targets and signaling pathways it modulates remain largely unelucidated.
Structure-Activity Relationships (SAR): While SAR studies have been conducted on the broader 2-aminothiazole class, a detailed and systematic exploration of how modifications to the benzoyl and methyl groups on this specific scaffold affect its potency and selectivity is lacking. nih.gov
Pharmacokinetic Profile: There is a dearth of information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Expanded Biological Screening: The full therapeutic potential of the compound is unknown, as it has not been extensively screened against a wider range of biological targets and disease models.
Prospective Directions for Synthetic Organic Chemistry Research
Future synthetic efforts should focus on creating a diverse library of analogues to systematically probe the SAR and optimize the compound's properties.
Modification of the Benzoyl Moiety: Exploration of a variety of substituents on the phenyl ring of the benzoyl group (e.g., electron-donating and electron-withdrawing groups) could significantly impact target binding affinity and pharmacokinetic properties. researchgate.net
Variation at the 4-Position: Replacing the methyl group with other alkyl, aryl, or heterocyclic groups can explore steric and electronic effects on bioactivity. nih.gov
Derivatization of the 2-Amino Group: Acylation or alkylation of the primary amine can lead to the discovery of prodrugs or new chemical entities with altered solubility and metabolic stability. nih.govnih.gov
Development of Greener Synthetic Routes: Innovation in synthesis should include the development of more sustainable and efficient methods, potentially utilizing flow chemistry or novel catalytic systems to reduce environmental impact. datainsightsmarket.commdpi.com
A summary of prospective synthetic modifications is presented in the table below.
| Position of Modification | Proposed Changes | Rationale |
| Benzoyl Ring (Position 5) | Introduction of halogens, methoxy (B1213986), nitro, or amino groups | Modulate electronic properties and lipophilicity to enhance target interaction and cell permeability. |
| Methyl Group (Position 4) | Substitution with larger alkyl chains, cycloalkyl, or aryl groups | Investigate the impact of steric bulk on receptor binding. |
| Amino Group (Position 2) | Acylation, Schiff base formation, or incorporation into a heterocyclic ring | Improve pharmacokinetic profile, explore new binding interactions, and develop prodrug strategies. |
Opportunities for Advanced Biological Mechanism Elucidation
Understanding how this compound works at a molecular level is crucial for its further development.
Target Identification: Advanced techniques such as chemical proteomics, affinity chromatography, and yeast three-hybrid screening can be employed to identify the direct binding partners and molecular targets of the compound.
Pathway Analysis: Once a target is identified, subsequent studies involving gene expression profiling (transcriptomics), proteomics, and metabolomics can reveal the downstream signaling pathways that are affected.
In Vitro and In Vivo Validation: Key mechanistic findings must be validated through targeted in vitro enzyme or receptor binding assays and ultimately in relevant animal models of disease to confirm the therapeutic hypothesis. researchgate.net
Synergistic Integration of Experimental and Computational Methodologies
The integration of computational chemistry with experimental work can accelerate the drug discovery and development process for this compound. nih.govnih.gov
Molecular Docking and Virtual Screening: Computational models of known biological targets (e.g., ion channels for anticonvulsant activity or bacterial enzymes for antimicrobial effects) can be used to predict the binding mode and affinity of newly designed analogues, prioritizing synthesis efforts. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate structural features with biological activity, QSAR studies can help in the rational design of more potent compounds.
ADME-Toxicity Prediction: In silico tools can predict the pharmacokinetic properties and potential toxicity of virtual compounds, allowing for the early deselection of candidates with unfavorable profiles. researchgate.net
This synergistic approach, outlined in the table below, can significantly streamline the research pipeline.
| Methodology | Application | Expected Outcome |
| Computational | Molecular Docking, QSAR, ADME-Tox Prediction | Prioritization of synthetic targets, prediction of bioactivity and safety profiles. |
| Experimental | Synthesis, In Vitro Biological Assays, In Vivo Studies | Validation of computational predictions, determination of actual efficacy and mechanism of action. |
Untapped Potential in Novel Therapeutic and Agrochemical Applications
While initial research has focused on anticonvulsant and antimicrobial activities, the 2-aminothiazole scaffold is a "privileged structure" known to interact with a wide range of biological targets. researchgate.net This suggests that this compound may have untapped potential in other areas.
Anticancer Applications: Many 2-aminothiazole derivatives have demonstrated potent anticancer activity by inhibiting various kinases and other proteins involved in cell proliferation. nih.govnih.gov Screening this compound against a panel of cancer cell lines could reveal new therapeutic opportunities.
Anti-inflammatory Properties: Thiazole derivatives have been investigated as anti-inflammatory agents. mdpi.com Evaluating the effect of this compound on inflammatory pathways and in models of inflammatory diseases is a logical next step.
Agrochemical Uses: The thiazole ring is present in several commercially successful fungicides and insecticides. kuey.netresearchgate.netnih.gov Testing the compound for activity against common plant pathogens and insect pests could open up new applications in agriculture, contributing to crop protection. acs.org
Q & A
Q. What are the established synthetic routes for 5-Benzoyl-4-methyl-1,3-thiazol-2-amine?
The synthesis typically involves cyclization reactions, such as the Hantzsch thiazole synthesis. A common approach includes reacting a benzoyl-substituted aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, followed by cyclization using agents like bromine or iodine. Reaction conditions (e.g., solvent choice, temperature, and catalyst) are critical for yield optimization .
Q. How is the purity and structural integrity of the compound verified?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm substituent positions and aromatic proton environments .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
- X-ray Diffraction (XRD) : For crystal structure determination, often using SHELX programs for refinement .
- Infrared (IR) Spectroscopy : To identify functional groups like C=O (benzoyl) and N-H (amine) .
Q. What in vitro assays are commonly used to evaluate biological activity?
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains .
- Receptor Binding Studies : Radioligand displacement assays to assess affinity for targets like dopamine receptors .
- Cytotoxicity Screening : MTT assays on cancer cell lines to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may accelerate intermediate formation .
- Temperature Control : Gradual heating (e.g., 80–90°C) reduces side reactions during cyclization .
- Purification Methods : Column chromatography or recrystallization from ethanol/water mixtures improves purity .
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies?
- Bioavailability Analysis : Assess solubility and metabolic stability using HPLC or LC-MS to identify degradation products .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in animal models .
- Metabolite Identification : Use tandem mass spectrometry (MS/MS) to detect active/inactive metabolites .
Q. How is the crystal structure determined using SHELX programs, and what challenges arise?
- Data Collection : High-resolution (<1.0 Å) X-ray data is ideal for SHELXL refinement .
- Disorder Modeling : Flexible groups (e.g., benzoyl rings) may require multi-conformational refinement .
- Twinned Data : SHELXD/SHELXE can handle twinning but may need manual intervention for phase correction .
Q. What computational methods predict the compound’s binding affinity and mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study binding stability over time .
- QSAR Modeling : Use substituent electronic parameters (Hammett σ) to correlate structure with activity .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent Variation : Compare analogs with modified benzoyl (e.g., nitro, methyl) or thiazole (e.g., bromo, ethyl) groups .
- Bioisosteric Replacement : Replace the thiazole ring with oxazole or triazole to assess activity retention .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., thiazole N) using MOE or Discovery Studio .
Q. How to design robust assays for evaluating antimicrobial activity?
- Agar Diffusion Assays : Measure zone of inhibition against Gram-positive/negative bacteria .
- Time-Kill Curves : Determine bactericidal vs. bacteriostatic effects over 24 hours .
- Synergy Testing : Combine with known antibiotics (e.g., ciprofloxacin) to calculate fractional inhibitory concentration (FIC) indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
